![molecular formula C22H23N5O4 B2758312 N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide CAS No. 1006784-86-6](/img/structure/B2758312.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H23N5O4 and its molecular weight is 421.457. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Activity
A novel series of quinazolinone analogues, including derivatives similar in structure to the compound , have been synthesized and evaluated for their in vitro antitumor activity. These compounds have demonstrated significant broad-spectrum antitumor activities, with certain derivatives being more potent than the positive control, 5-fluorouracil (5-FU). Molecular docking studies suggest that these compounds inhibit tumor cell growth through interactions with key biological targets such as EGFR-TK and B-RAF kinase, indicating a potential mechanism for their antitumor effects (Al-Suwaidan et al., 2016).
Antibacterial and Antifungal Activities
Another research domain for quinazolinone derivatives encompasses their antimicrobial properties. Studies have shown that certain quinazolinone compounds possess antibacterial and antifungal activities, suggesting their potential as novel antimicrobial agents. The synthesized compounds have been tested against a variety of bacterial and fungal strains, showing promising results that pave the way for further exploration of quinazolinone derivatives in antimicrobial therapy (Patel et al., 2010).
Antioxidant Properties
The exploration of quinazolinone derivatives extends to their antioxidant capabilities. Compounds bearing the quinazolinone moiety have been evaluated for their potential to scavenge free radicals and protect against oxidative stress. This property is particularly interesting for developing therapeutics aimed at mitigating oxidative stress-related diseases, including those that involve inflammation and cancer (Soliman et al., 2020).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4/c1-13-9-14(2)27(25-13)22-24-17-6-4-3-5-16(17)21(29)26(22)11-20(28)23-15-7-8-18-19(10-15)31-12-30-18/h7-10H,3-6,11-12H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLQFKDTURFDIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)NC4=CC5=C(C=C4)OCO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide |
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